Manifaxine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

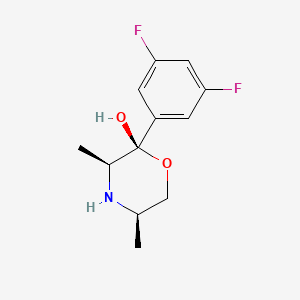

BW-1555U88,也称为2-(3,5-二氟苯基)-3,5-二甲基-2-吗啉醇盐酸盐,是一种化学化合物,由于其在药物化学中的潜在应用而引起了关注。它是一种选择性去甲肾上腺素再摄取抑制剂,使其成为治疗抑郁症和注意力缺陷多动障碍 (ADHD) 等疾病的研究候选药物。

准备方法

合成路线和反应条件

BW-1555U88 的合成涉及几个关键步骤:

起始原料: 合成从 3,5-二氟苯腈开始。

格氏反应: 用乙基溴化镁处理 3,5-二氟苯腈,形成 3,5-二氟丙酰苯。

溴化: 将所得化合物用二恶烷二溴化物溴化,得到 3,5-二氟溴代丙酰苯。

缩合和环化: 然后将该中间体在 2,6-二甲基吡啶的存在下与 ®-2-氨基-1-丙醇缩合,形成氨基酮,其自发环化形成环状半缩醛 BW-1555U88.

工业生产方法

BW-1555U88 的工业生产方法可能遵循类似的合成路线,但规模更大,并针对产量、纯度和成本效益进行了优化。这将涉及扩大格氏反应、溴化和环化步骤的规模,同时严格控制反应条件以保持产品一致性。

化学反应分析

反应类型

BW-1555U88 经历了几种类型的化学反应:

氧化: 它可以在特定条件下被氧化以形成各种氧化衍生物。

还原: 还原反应可以改变化合物中存在的官能团。

取代: 该化合物可以进行亲核取代反应,特别是在氟化的芳香环上。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化锂铝或硼氢化钠之类的还原剂。

取代: 胺或硫醇之类的亲核试剂可用于取代反应。

主要产品

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会生成羟基化的衍生物,而取代反应可能会在芳香环上引入各种官能团。

科学研究应用

BW-1555U88 有几个科学研究应用:

化学: 它被用作模型化合物来研究选择性去甲肾上腺素再摄取抑制。

生物学: 对其对神经递质系统影响的研究提供了对其潜在治疗用途的见解。

医学: 由于其选择性抑制去甲肾上腺素再摄取,它已被研究用于治疗抑郁症和 ADHD.

工业: 该化合物的独特特性使其成为开发靶向神经递质系统的新药的候选药物。

作用机制

BW-1555U88 通过选择性抑制去甲肾上腺素的再摄取而发挥作用。这会增加突触间隙中去甲肾上腺素的浓度,增强神经传递。 该化合物靶向去甲肾上腺素转运蛋白,阻断其功能,从而阻止去甲肾上腺素被再吸收回突触前神经元 .

相似化合物的比较

类似化合物

万拉法辛 (GW 320659): 另一种选择性去甲肾上腺素和多巴胺再摄取抑制剂。

瑞波西汀: 一种选择性去甲肾上腺素再摄取抑制剂,用于临床治疗抑郁症。

阿托莫西汀: 用于 ADHD,它选择性地抑制去甲肾上腺素再摄取。

独特性

BW-1555U88 的独特之处在于其特定的化学结构,该结构赋予选择性抑制去甲肾上腺素再摄取的能力,与其他化合物相比,可能具有更少的副作用。 其双氟化和吗啉醇环结构使其与其他类似化合物区别开来,可能提供不同的药代动力学和药效学特征 .

生物活性

Manifaxine, a norepinephrine-dopamine reuptake inhibitor (NDRI), has been researched primarily for its potential applications in treating psychiatric disorders, particularly attention deficit hyperactivity disorder (ADHD) and obesity. Developed by GlaxoSmithKline, it is structurally related to bupropion and its isomers, with a chemical structure that includes a morpholine ring and fluorinated phenyl moieties, which contribute to its unique pharmacological properties .

This compound's primary mechanism of action involves the inhibition of the reuptake of norepinephrine and dopamine, neurotransmitters crucial for mood regulation and cognitive functions. By increasing the availability of these neurotransmitters in the synaptic cleft, this compound may enhance mood and cognitive performance, making it a candidate for treating disorders characterized by dysregulation of these neurotransmitters .

Comparison with Similar Compounds

The following table summarizes the structural features and mechanisms of action of this compound compared to similar compounds:

| Compound Name | Structure Features | Mechanism of Action | Unique Aspect |

|---|---|---|---|

| Maprotiline | Tetracyclic structure | Norepinephrine reuptake inhibitor | Unique tetracyclic framework |

| Cilobamine | Phenylmorpholine derivative | Norepinephrine-dopamine reuptake inhibitor | Distinctive morpholine group |

| Bupropion | Aminoketone structure | Norepinephrine-dopamine reuptake inhibitor | Also used for smoking cessation |

| This compound | Morpholine and fluorinated phenyl moieties | Norepinephrine-dopamine reuptake inhibitor | Specific fluorinated phenyl moieties |

Neuropharmacological Effects

Research indicates that this compound exhibits significant biological activity in neuropharmacology. Its role as an NDRI positions it as a potential treatment for depression and anxiety disorders. Studies have shown that enhancing norepinephrine and dopamine levels can lead to improved mood and cognitive function .

Safety and Efficacy

This compound was found to be safe and well-tolerated during initial trials for ADHD and obesity. However, detailed results from these studies were not published before development was halted. The safety profile appears favorable, akin to other compounds in its class .

Summary of Findings from Related Research

- Efficacy in ADHD : Similar compounds like bupropion have shown significant improvement in ADHD symptoms, indicating potential efficacy for this compound.

- Weight Management : Initial findings suggested reasonable effectiveness in managing obesity, although further research is needed .

- Pharmacological Profile : this compound's structural features may confer unique properties that differentiate it from other NDRIs .

属性

CAS 编号 |

135306-39-7 |

|---|---|

分子式 |

C12H15F2NO2 |

分子量 |

243.25 g/mol |

IUPAC 名称 |

(2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethylmorpholin-2-ol |

InChI |

InChI=1S/C12H15F2NO2/c1-7-6-17-12(16,8(2)15-7)9-3-10(13)5-11(14)4-9/h3-5,7-8,15-16H,6H2,1-2H3/t7-,8+,12-/m1/s1 |

InChI 键 |

OZGPVYJHWWPEFT-RGNHYFCHSA-N |

SMILES |

CC1COC(C(N1)C)(C2=CC(=CC(=C2)F)F)O |

手性 SMILES |

C[C@@H]1CO[C@]([C@@H](N1)C)(C2=CC(=CC(=C2)F)F)O |

规范 SMILES |

CC1COC(C(N1)C)(C2=CC(=CC(=C2)F)F)O |

外观 |

Solid powder |

Key on ui other cas no. |

135306-42-2 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

BW-1555U-88; GW-320659; 1555U-88; BW1555U88; GW320659; 1555U88; BW 1555U 88; GW 320659; 1555U 88 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。